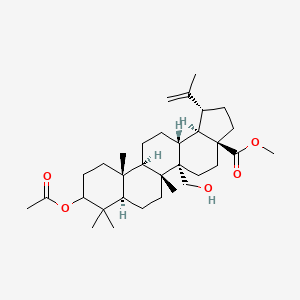

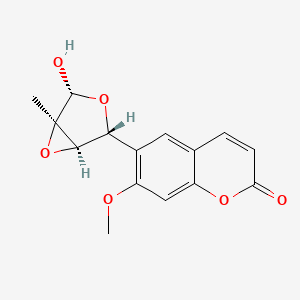

![molecular formula C9H15ClN2O2 B561837 N-[2-(Trimethylammonium)ethyl]maleimide Chloride CAS No. 69684-10-2](/img/structure/B561837.png)

N-[2-(Trimethylammonium)ethyl]maleimide Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

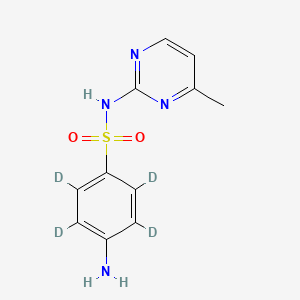

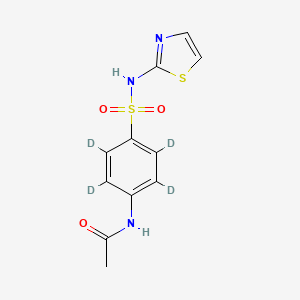

“N-[2-(Trimethylammonium)ethyl]maleimide Chloride” is a compound with the CAS number 69684-10-2 . It’s a thiol reactive compound that forms mixed disulfides . It’s used for research purposes .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H21N2.Cl . The IUPAC name is trimethyl (2-pyrrolidin-1-ylethyl)azanium;chloride .Chemical Reactions Analysis

“this compound” is known to react specifically and rapidly with thiols to form mixed disulfides .Scientific Research Applications

Sulfhydryl Inhibition and Staining Reactions : N-ethyl maleimide has been used to inhibit the reduction of 2,3,5-triphenyltetrazolium chloride in various plant tissues, indicating its effectiveness in blocking sulfhydryl staining reactions in histological studies (Roberts & Lucchese, 1955).

Purification of Radioactive Compounds : It has been utilized for the purification of radioactive N-ethyl maleimide, highlighting its role in the preparation of compounds for scientific research (Flavin, 1963).

Radioactive Tracing and Imaging : N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-fluoronicotinamide ([18F]FNEM) is a novel thiol-specific prosthetic agent synthesized using N-[2-(Trimethylammonium)ethyl]maleimide Chloride, showing applications in positron emission tomography (PET) imaging for targeting insulinomas (Yue et al., 2014).

Labeling of Proteins and Peptides : Automated synthesis of N-[2-(4-[18F]fluorobenzamido)ethyl]maleimide has been reported, which is a prosthetic group for radiolabeling the free sulfhydryl groups of peptides and proteins (Kiesewetter et al., 2011).

Electroactive Labeling of Biomolecules : N-(2-ferrocene-ethyl)maleimide has been synthesized for specific electroactive labeling of biomolecules, indicating its application in electrochemical studies (di Gleria et al., 1996).

Adsorption and Dispersion Studies in Nanomaterials : Its derivative, maleimide propyl trimethylammonium chloride (MPTMAC), has been studied for adsorption on silica nanoparticles, demonstrating applications in nanotechnology (Liufu et al., 2005).

Investigation of Opioid Receptor Binding : A series of N-substituted maleimides, including [2-(trimethylammonium)ethyl] derivatives, have been used to study opioid receptor binding, contributing to pharmacological research (Shahrestanifar & Howells, 1996).

Mechanism of Action

Target of Action

N-[2-(Trimethylammonium)ethyl]maleimide Chloride is a thiol reactive compound . It primarily targets cysteine residues in proteins and peptides . The cysteine residues are crucial for the structure and function of many proteins, and their modification can significantly impact the protein’s activity.

Mode of Action

The compound forms stable thioether bonds with sulfhydryl groups, specifically those found in cysteine residues . This reaction is virtually irreversible, resulting in the permanent modification of the target protein . The compound is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols .

Biochemical Pathways

The compound’s action affects various biochemical pathways, primarily those involving proteins with cysteine residues. For instance, it has been widely used to probe the functional role of thiol groups in enzymology . It is an irreversible inhibitor of all cysteine peptidases, with alkylation occurring at the active site thiol group .

Pharmacokinetics

Given its reactivity and irreversible binding to cysteine residues, it is likely to have a significant impact on the bioavailability of target proteins .

Result of Action

The compound’s action results in the modification of cysteine residues, altering the structure and function of target proteins . This can have various molecular and cellular effects, depending on the specific role of the modified protein.

Action Environment

The compound’s action can be influenced by environmental factors such as pH. The reaction with thiols occurs in the pH range 6.5–7.5 . At a more alkaline pH, the compound may react with amines or undergo hydrolysis . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .

Properties

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)ethyl-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O2.ClH/c1-11(2,3)7-6-10-8(12)4-5-9(10)13;/h4-5H,6-7H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAWJICOFZTNGY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCN1C(=O)C=CC1=O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662222 |

Source

|

| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69684-10-2 |

Source

|

| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.